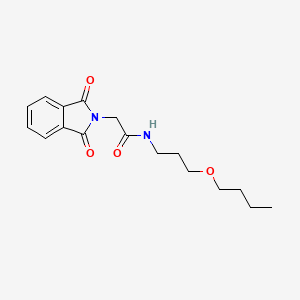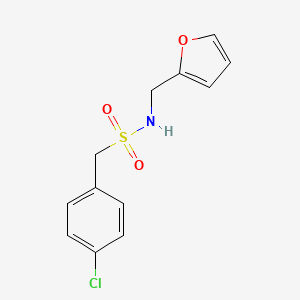
N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as BISA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. BISA is a white crystalline powder that is soluble in organic solvents.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is not well understood. However, studies have suggested that this compound may inhibit the activity of enzymes that are involved in cancer cell growth and inflammation. This compound may also inhibit the growth of weeds by disrupting their cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in animal studies. However, further studies are needed to determine the long-term effects of this compound on human health. This compound has been shown to be metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is that it is relatively easy to synthesize in the laboratory. However, this compound is not commercially available, which may limit its use in experiments. Another limitation of this compound is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. One direction is to further investigate its potential use as an anti-cancer agent. Studies could focus on the mechanism of action of this compound and its efficacy in animal models of cancer. Another direction is to investigate its potential use as a herbicide. Studies could focus on its efficacy in various crops and its environmental impact. Finally, studies could investigate the use of this compound as a precursor for the synthesis of novel materials.
Synthesis Methods
The synthesis of N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves a multi-step process that requires several reagents and conditions. The first step involves the reaction of 3-bromo-1-propanol with sodium hydride to produce 3-bromopropyl sodium salt. The second step involves the reaction of 3-bromopropyl sodium salt with ethyl acetoacetate to produce 3-butoxypropyl-2-acetoacetate. The third step involves the reaction of 3-butoxypropyl-2-acetoacetate with phthalic anhydride to produce N-(3-butoxypropyl)-phthalimide. The final step involves the reaction of N-(3-butoxypropyl)-phthalimide with acetic anhydride to produce this compound.
Scientific Research Applications
N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has shown potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis. In agriculture, this compound has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds in various crops. In material science, this compound has been studied for its potential use as a precursor for the synthesis of novel materials.
Properties
IUPAC Name |
N-(3-butoxypropyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-3-10-23-11-6-9-18-15(20)12-19-16(21)13-7-4-5-8-14(13)17(19)22/h4-5,7-8H,2-3,6,9-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJUCBOGWOVHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108052.png)
![12-[4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5108065.png)


![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5108087.png)


![N-(2-fluorophenyl)-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5108115.png)
![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5108118.png)

![6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B5108133.png)

